molecular formula Li2S B8709472 Dilithium Sulfide

Dilithium Sulfide

Cat. No. B8709472
M. Wt: 46.0 g/mol
InChI Key: GLNWILHOFOBOFD-UHFFFAOYSA-N
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Patent
US08591603B2

Procedure details

Lithium sulfide crystal (Li2S), phosphorus pentasulfide (P2S5), and diphosphorus pentoxide (P2O5) were prepared as a starting material. These powders were weighed at a ratio of Li2S:P2S5: P2O5=70:26:4 (molar basis) in a glove box under an argon atmosphere, and projected into a pot made of zirconia. In addition, six grinding balls made of zirconia with 4=15 mm were projected into the pot made of zirconia with a capacity of 45 cc, and sealed completely. Next, the pot made of zirconia was fitted up in a planetary ball mill machine and subjected to the mechanical milling at a rotational speed of 370 rpm for 20 hours to obtain powdery sulfide glass. As a result of measuring the obtained sulfide glass by an X-ray diffraction (XRD) method, it was confirmed that the peak of Li2S disappeared and vitrification progressed. Next, the obtained sulfide glass was subjected to burning treatment on the conditions of 280° C. and 1 hour while flowing Ar gas to obtain a sulfide solid electrolyte composed of sulfide glass ceramics.
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([Li])[Li:2].[P:4]12([S:16][P:14]3([S:17][P:7]([S:9][P:10]([S:13]3)([S:12]1)=[S:11])(=[S:8])[S:6]2)=[S:15])=[S:5].[O:18]=[P:19]12[O:30][P:28]3([O:31][P:21]([O:23][P:24]([O:27]3)([O:26]1)=[O:25])(=[O:22])[O:20]2)=[O:29]>>[S-2:1].[Li+:2].[Li+:2].[P:4]12([S:6][P:7]3([S:9][P:10]([S:13][P:14]([S:17]3)([S:16]1)=[S:15])(=[S:11])[S:12]2)=[S:8])=[S:5].[O:22]=[P:21]12[O:20][P:19]3([O:26][P:24]([O:27][P:28]([O:30]3)([O:31]1)=[O:29])(=[O:25])[O:23]2)=[O:18] |f:3.4.5|

Inputs

Step One
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([Li])[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed completely
CUSTOM
Type
CUSTOM
Details
was fitted up in a planetary ball mill machine

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[S-2].[Li+].[Li+]
Name
Type
product
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Type
product
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08591603B2

Procedure details

Lithium sulfide crystal (Li2S), phosphorus pentasulfide (P2S5), and diphosphorus pentoxide (P2O5) were prepared as a starting material. These powders were weighed at a ratio of Li2S:P2S5: P2O5=70:26:4 (molar basis) in a glove box under an argon atmosphere, and projected into a pot made of zirconia. In addition, six grinding balls made of zirconia with 4=15 mm were projected into the pot made of zirconia with a capacity of 45 cc, and sealed completely. Next, the pot made of zirconia was fitted up in a planetary ball mill machine and subjected to the mechanical milling at a rotational speed of 370 rpm for 20 hours to obtain powdery sulfide glass. As a result of measuring the obtained sulfide glass by an X-ray diffraction (XRD) method, it was confirmed that the peak of Li2S disappeared and vitrification progressed. Next, the obtained sulfide glass was subjected to burning treatment on the conditions of 280° C. and 1 hour while flowing Ar gas to obtain a sulfide solid electrolyte composed of sulfide glass ceramics.
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([Li])[Li:2].[P:4]12([S:16][P:14]3([S:17][P:7]([S:9][P:10]([S:13]3)([S:12]1)=[S:11])(=[S:8])[S:6]2)=[S:15])=[S:5].[O:18]=[P:19]12[O:30][P:28]3([O:31][P:21]([O:23][P:24]([O:27]3)([O:26]1)=[O:25])(=[O:22])[O:20]2)=[O:29]>>[S-2:1].[Li+:2].[Li+:2].[P:4]12([S:6][P:7]3([S:9][P:10]([S:13][P:14]([S:17]3)([S:16]1)=[S:15])(=[S:11])[S:12]2)=[S:8])=[S:5].[O:22]=[P:21]12[O:20][P:19]3([O:26][P:24]([O:27][P:28]([O:30]3)([O:31]1)=[O:29])(=[O:25])[O:23]2)=[O:18] |f:3.4.5|

Inputs

Step One
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([Li])[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed completely
CUSTOM
Type
CUSTOM
Details
was fitted up in a planetary ball mill machine

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[S-2].[Li+].[Li+]
Name
Type
product
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Type
product
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08591603B2

Procedure details

Lithium sulfide crystal (Li2S), phosphorus pentasulfide (P2S5), and diphosphorus pentoxide (P2O5) were prepared as a starting material. These powders were weighed at a ratio of Li2S:P2S5: P2O5=70:26:4 (molar basis) in a glove box under an argon atmosphere, and projected into a pot made of zirconia. In addition, six grinding balls made of zirconia with 4=15 mm were projected into the pot made of zirconia with a capacity of 45 cc, and sealed completely. Next, the pot made of zirconia was fitted up in a planetary ball mill machine and subjected to the mechanical milling at a rotational speed of 370 rpm for 20 hours to obtain powdery sulfide glass. As a result of measuring the obtained sulfide glass by an X-ray diffraction (XRD) method, it was confirmed that the peak of Li2S disappeared and vitrification progressed. Next, the obtained sulfide glass was subjected to burning treatment on the conditions of 280° C. and 1 hour while flowing Ar gas to obtain a sulfide solid electrolyte composed of sulfide glass ceramics.
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([Li])[Li:2].[P:4]12([S:16][P:14]3([S:17][P:7]([S:9][P:10]([S:13]3)([S:12]1)=[S:11])(=[S:8])[S:6]2)=[S:15])=[S:5].[O:18]=[P:19]12[O:30][P:28]3([O:31][P:21]([O:23][P:24]([O:27]3)([O:26]1)=[O:25])(=[O:22])[O:20]2)=[O:29]>>[S-2:1].[Li+:2].[Li+:2].[P:4]12([S:6][P:7]3([S:9][P:10]([S:13][P:14]([S:17]3)([S:16]1)=[S:15])(=[S:11])[S:12]2)=[S:8])=[S:5].[O:22]=[P:21]12[O:20][P:19]3([O:26][P:24]([O:27][P:28]([O:30]3)([O:31]1)=[O:29])(=[O:25])[O:23]2)=[O:18] |f:3.4.5|

Inputs

Step One
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([Li])[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed completely
CUSTOM
Type
CUSTOM
Details
was fitted up in a planetary ball mill machine

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[S-2].[Li+].[Li+]
Name
Type
product
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Type
product
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.